N-Boc-4-dimethyl-L-glutamic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

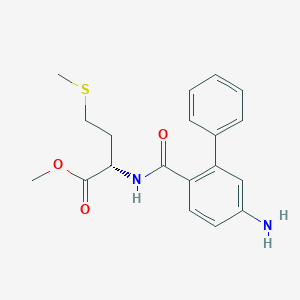

“N-Boc-4-dimethyl-L-glutamic Acid” is a glutamate analog . It has a molecular weight of 275.30 and a molecular formula of C12H21NO6 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “N-Boc-4-dimethyl-L-glutamic Acid” involves reacting L-glutamic acid with methanol in the presence of isopropanol and methanol . The reaction is characterized by the formation of a colorless viscous substance . This substance is then dissolved in THF, and Boc2O is added under an ice bath, followed by the slow addition of triethylamine . After the reaction is complete, the solvent is distilled off under reduced pressure .Molecular Structure Analysis

The molecular structure of “N-Boc-4-dimethyl-L-glutamic Acid” is represented by the formula C12H21NO6 . Its average mass is 275.298 Da and its monoisotopic mass is 275.136902 Da .Chemical Reactions Analysis

The Boc group in “N-Boc-4-dimethyl-L-glutamic Acid” is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Physical And Chemical Properties Analysis

“N-Boc-4-dimethyl-L-glutamic Acid” is a solid substance that is soluble in dichloromethane . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen

Fluorescence Studies and Molecular Interactions

N-Boc-4-dimethyl-L-glutamic acid has been utilized in fluorescence studies, specifically in the preparation and characterization of fluorescent labeled compounds such as N-pyrenoyl–L-glutamic acid diethyl ester and 4-(N-Boc–L-glutamide(O-benzyl ester))–N,N-dimethylaniline. These studies involve steady-state and time-resolved fluorescence quenching to investigate weak molecular interactions, offering insights into ground state quenching and dynamic quenching processes. The research indicates the formation of a 1:1 complex between the fluorophore and quencher, with association constants and bimolecular quenching constants suggesting a diffusion-controlled electron transfer process (Aich & Kraatz, 1999).

Enantioselective Synthesis and Chemical Modification

The compound also plays a crucial role in the enantioselective synthesis of erythro-β-Hydroxyglutamic acid, where N‐Boc‐(2S,3S)–3‐hydroxy glutamic acid dimethyl ester is produced starting from enantiomerically enriched compounds. This synthesis is part of broader efforts to develop new methods for creating stereochemically complex and functionalized amino acids, showcasing the versatility of N-Boc-4-dimethyl-L-glutamic acid in synthetic organic chemistry (Ginesta, Pericàs, & Riera, 2005).

Pharmaceutical Intermediate Synthesis

Additionally, it is used in synthesizing key intermediates for pharmaceuticals, such as the rhinovirus protease inhibitor AG7088. The asymmetric dianionic cyanomethylation of N-Boc-l-(+)-glutamic acid dimethyl ester is a critical step in creating these intermediates, illustrating the compound's importance in the development of antiviral drugs. This synthetic pathway enables the preparation of crucial compounds in significant quantities, highlighting its potential for large-scale pharmaceutical applications (Tian et al., 2001).

Bio-based Chemical Production

N-Boc-4-dimethyl-L-glutamic acid is also involved in the transformation of glutamic acid into bio-based chemicals like dimethyl glutarate and methylamines through reductive deamination. This process demonstrates the potential of using amino acids derived from biomass as precursors for industrially relevant chemicals, contributing to the development of sustainable chemical manufacturing processes (De Schouwer et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYJNZPQOCDRFX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609833 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-dimethyl-L-glutamic Acid | |

CAS RN |

1217624-14-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)

![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)